molecular formula C12H19NO B13330536 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol

Cat. No.: B13330536
M. Wt: 193.28 g/mol
InChI Key: AXRNORVRBPAVQG-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 1-amino-2-methylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A similar compound with an amino and hydroxyl group.

    4-Aminobenzylphosphonic acid: Contains an amino group and a phosphonic acid group.

    2,6-Dimethylphenol: Lacks the amino group but shares the phenol structure.

Uniqueness

4-(1-Amino-2-methylpropyl)-2,6-dimethylphenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2,6-dimethylphenol

InChI

InChI=1S/C12H19NO/c1-7(2)11(13)10-5-8(3)12(14)9(4)6-10/h5-7,11,14H,13H2,1-4H3

InChI Key

AXRNORVRBPAVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(C)C)N

Origin of Product

United States

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